

# Pharmacological Profile of Vutiglabridin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Vutiglabridin** (formerly HSG4112) is a novel, orally administered small molecule, a synthetic derivative of glabridin, currently under clinical investigation for the treatment of obesity.[1][2] Glabridin, a natural isoflavone found in licorice root, has demonstrated anti-obesity effects but is limited by low physicochemical stability and bioavailability.[1] **Vutiglabridin** was developed to overcome these limitations while retaining the therapeutic potential of its parent compound.[1] This technical guide provides a comprehensive overview of the pharmacological profile of **vutiglabridin**, summarizing key findings from preclinical and clinical studies.

### **Mechanism of Action: PON2 Modulation**

**Vutiglabridin**'s primary mechanism of action involves the modulation of Paraoxonase 2 (PON2), an inner mitochondrial membrane protein.[1][3][4] PON2 is integral to regulating mitochondrial function, reducing oxidative stress, and enhancing lipid metabolism through the activation of autophagy.[1][3]

The proposed signaling pathway is as follows:





Click to download full resolution via product page

Vutiglabridin's PON2-mediated signaling pathway.

#### **Pharmacokinetics**

A first-in-human, randomized, placebo-controlled study evaluated the pharmacokinetics of **vutiglabridin** in healthy Korean and White male subjects through single ascending dose (SAD) and multiple ascending dose (MAD) regimens.[5]

### Single Ascending Dose (SAD) Study

- Design: Healthy male subjects received a single oral dose of vutiglabridin (30, 60, 120, 240, 480, or 720 mg) or a placebo.[5]
- Key Findings:
  - Vutiglabridin exhibited less than dose-proportional increases in plasma concentrations.[5]
     [6]
  - The plasma concentration of total vutiglabridin increased less than proportionally to the dose.[5]
  - Time to reach maximum plasma concentration (Tmax) was between 1.5 to 3 hours.
  - The plasma concentration profile showed biphasic elimination.[5]

Table 1: Pharmacokinetic Parameters of **Vutiglabridin** Following Single Oral Doses in Healthy Korean Subjects[5]



| Dose (mg) | Cmax (ng/mL)  | AUClast<br>(ng·h/mL) | Tmax (h)      | t1/2 (h)    |
|-----------|---------------|----------------------|---------------|-------------|
| 30        | 114.5 ± 40.8  | 1007.9 ± 255.4       | 2.0 (1.5-3.0) | 26.6 ± 12.1 |
| 60        | 185.3 ± 72.4  | 1969.4 ± 610.9       | 2.0 (1.5-4.0) | 36.3 ± 14.9 |
| 120       | 289.8 ± 104.2 | 3968.1 ± 1173.1      | 2.0 (1.5-4.0) | 48.9 ± 15.6 |
| 240       | 443.5 ± 143.6 | 7414.2 ± 2085.6      | 2.5 (1.5-4.0) | 65.2 ± 19.3 |
| 480       | 664.0 ± 201.2 | 13867.0 ±<br>4233.1  | 3.0 (2.0-6.0) | 81.4 ± 21.4 |
| 720       | 794.8 ± 235.8 | 17835.1 ±<br>5433.0  | 3.0 (2.0-6.0) | 90.1 ± 23.5 |

Data are presented as mean ± standard deviation for Cmax, AUClast, and t1/2, and as median (range) for Tmax.

### **Multiple Ascending Dose (MAD) Study**

- Design: Healthy male subjects received daily oral doses of vutiglabridin (240 or 480 mg) or placebo for 14 days.[5]
- Key Findings:
  - Vutiglabridin accumulated in the plasma after multiple administrations, with a mean accumulation ratio ranging from 2.20 to 2.76.[5]
  - The mean half-life was approximately 110 hours in Koreans and 73 hours in Whites.[5][6]

Table 2: Pharmacokinetic Parameters of **Vutiglabridin** Following Multiple Oral Doses for 14 Days in Healthy Subjects[5]



| Dose (mg) | Population | Cmax,ss<br>(ng/mL) | AUCτ,ss<br>(ng·h/mL) | t1/2 (h)     |
|-----------|------------|--------------------|----------------------|--------------|
| 240       | Korean     | 1020.0 ± 310.1     | 19400.0 ±<br>6230.1  | 110.3 ± 30.5 |
| 480       | Korean     | 1580.0 ± 480.2     | 31600.0 ±<br>9870.2  | 109.8 ± 28.7 |
| 480       | White      | 1310.0 ± 410.5     | 22100.0 ±<br>7120.5  | 73.4 ± 20.1  |

Data are

presented as

mean ± standard

deviation.

Cmax,ss:

maximum

plasma

concentration at

steady state;

AUCτ,ss: area

under the plasma

concentration-

time curve over a

dosing interval at

steady state.

### **Effect of Food and Ethnicity**

- Food Effect: Co-administration with a high-fat meal significantly increased the systemic exposure of **vutiglabridin**.[5][6] In a study with a single 480 mg dose, a low-fat meal increased Cmax and AUClast by 2.14-fold and 2.15-fold, respectively, while a high-fat meal increased them by 3.07-fold and 3.00-fold, respectively.[7] The median Tmax was delayed by 1.5 hours in both fed states.[7]
- Ethnicity: Systemic exposure to vutiglabridin was lower in White subjects compared to Korean subjects.[5][6]



### **Pharmacodynamics**

In the MAD study, trends of increasing adiponectin levels and decreasing C-peptide and CCL2 levels were observed with **vutiglabridin** treatment compared to placebo.[5] A significant positive correlation was noted between the systemic exposure of **vutiglabridin** and the change in adiponectin levels.[5]

### **Preclinical Efficacy**

Vutiglabridin has demonstrated therapeutic potential in various preclinical models:

- Obesity: In a high-fat diet-induced obese mouse model, vutiglabridin led to weight reduction and increased energy expenditure.[5]
- Non-alcoholic Steatohepatitis (NASH): Vutiglabridin treatment in animal models of NASH resulted in a marked reduction of hepatic steatosis, fibrosis, and inflammation.[1]
- Neovascular Age-Related Macular Degeneration (nAMD): In a mouse model of laser-induced choroidal neovascularization, oral vutiglabridin significantly reduced the lesion volume (70.5 ± 9.7%) in a manner comparable to aflibercept (59.7 ± 9.3%).[3] The combination of vutiglabridin and aflibercept resulted in a further reduction of 52.5 ± 13.7%.[3]
- Parkinson's Disease: **Vutiglabridin** was shown to penetrate the brain, bind to PON2, and restore mitochondrial dysfunction in a neuroblastoma cell line.[4] In a mouse model of Parkinson's disease, it alleviated motor impairments and protected dopaminergic neurons.[4]
- Aging: In aged mice, vutiglabridin demonstrated anti-aging effects by improving metabolic dysfunctions, such as insulin sensitivity and inflammation, and restoring mitochondrial function.[8]

# **Experimental Protocols First-in-Human Clinical Trial Workflow**

The first-in-human study was a randomized, double-blind, placebo-controlled trial with two parts: a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase.





Click to download full resolution via product page

Workflow of the first-in-human clinical trial.

- Pharmacokinetic Analysis: Plasma concentrations of vutiglabridin and its (R)- and (S)isomers were determined using a validated liquid chromatography-tandem mass
  spectrometry (LC-MS/MS) method.[5] Pharmacokinetic parameters were calculated using
  non-compartmental analysis.
- Safety and Tolerability Assessment: Safety was evaluated through monitoring of adverse events, clinical laboratory tests, physical examinations, vital signs, and 12-lead electrocardiograms.[5]



 Pharmacodynamic Assessment: Exploratory pharmacodynamic biomarkers related to obesity and inflammation (e.g., adiponectin, C-peptide, CCL2) were analyzed from blood samples.[5]

## Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

- Animals: C57BL/6 mice were used.[3]
- CNV Induction: Choroidal neovascularization was induced by laser photocoagulation.[3]
- Treatment: **Vutiglabridin** was administered daily via oral gavage. Aflibercept was used as a positive control and administered via intravitreal injection.[3]
- Outcome Measures: Retinal function was assessed by electroretinogram (ERG), and CNV volume was measured.[3]

### **Safety and Tolerability**

In the first-in-human study, single oral doses of **vutiglabridin** up to 720 mg and multiple oral doses of 240 mg and 480 mg for 14 days were generally well-tolerated in healthy male subjects.[5][6] No serious adverse events related to the study drug were reported.

### Conclusion

**Vutiglabridin** is a promising oral therapeutic candidate for obesity and potentially other metabolic and neurodegenerative disorders. Its novel mechanism of action, centered on the modulation of mitochondrial PON2, offers a unique approach to treatment. The pharmacokinetic profile is characterized by less than dose-proportional absorption, accumulation with multiple dosing, and a significant food effect. Early clinical data indicate good safety and tolerability. Further clinical development is warranted to fully elucidate the efficacy and safety of **vutiglabridin** in patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Safety, tolerability, pharmacokinetic, and pharmacodynamic characteristics of vutiglabridin: A first-in-class, first-in-human study PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics, pharmacodynamics and safety of vutiglabridin after multiple oral administrations in healthy female and obese subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glaceum.com [glaceum.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Effects of meal type on the bioavailability of vutiglabridin, a novel anti-obesity agent, in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pharmacological Profile of Vutiglabridin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12424465#pharmacological-profile-of-vutiglabridin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com